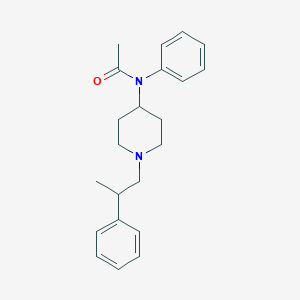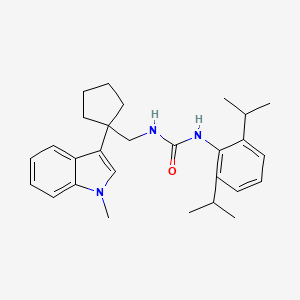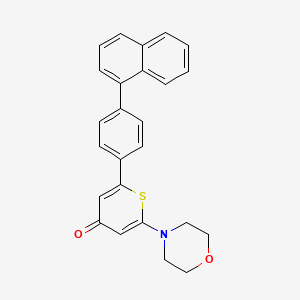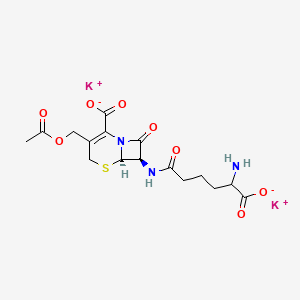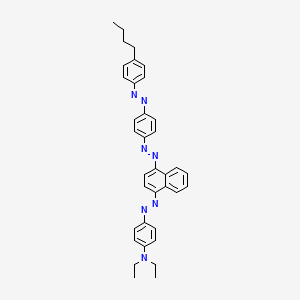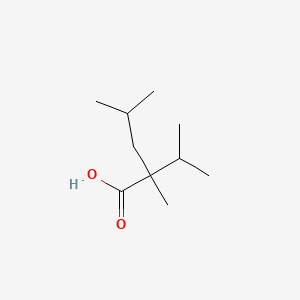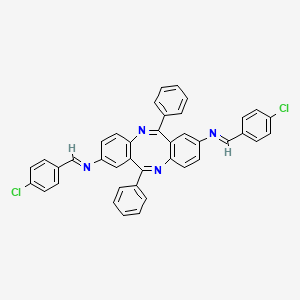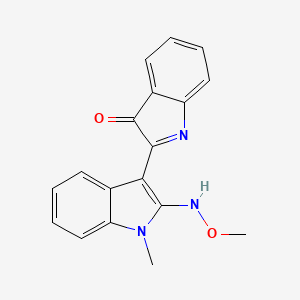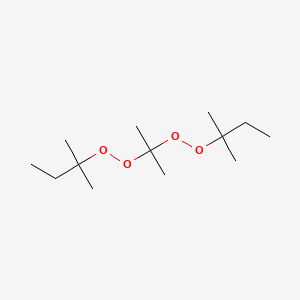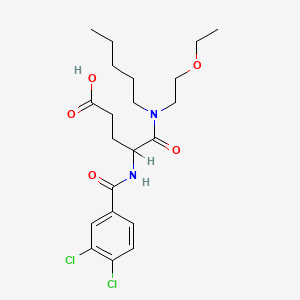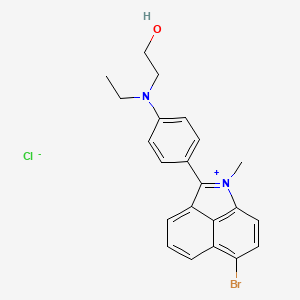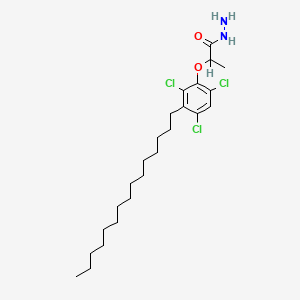
2-(2,4,6-Trichloro-3-pentadecylphenoxy)propanoic acid hydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4,6-Trichloro-3-pentadecylphenoxy)propanoic acid hydrazide is a synthetic organic compound characterized by its complex structure, which includes a trichlorophenoxy group and a long pentadecyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4,6-Trichloro-3-pentadecylphenoxy)propanoic acid hydrazide typically involves multiple steps. One common method starts with the preparation of 2-(2,4,6-Trichloro-3-pentadecylphenoxy)propanoic acid. This intermediate can be synthesized through the reaction of 2,4,6-trichlorophenol with pentadecyl bromide in the presence of a base such as potassium carbonate. The resulting product is then reacted with propanoic acid under acidic conditions to form the desired acid.
The final step involves the conversion of 2-(2,4,6-Trichloro-3-pentadecylphenoxy)propanoic acid to its hydrazide form. This is typically achieved by reacting the acid with hydrazine hydrate under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization and chromatography are essential to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2,4,6-Trichloro-3-pentadecylphenoxy)propanoic acid hydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The trichlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-(2,4,6-Trichloro-3-pentadecylphenoxy)propanoic acid hydrazide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 2-(2,4,6-Trichloro-3-pentadecylphenoxy)propanoic acid hydrazide involves its interaction with specific molecular targets. The trichlorophenoxy group can interact with enzymes or receptors, potentially inhibiting their activity. The hydrazide moiety may also play a role in binding to biological molecules, affecting their function. Detailed studies are required to elucidate the exact pathways and molecular targets involved .
Comparison with Similar Compounds
Similar Compounds
2-(2,4,6-Trichlorophenoxy)acetic acid: Similar structure but lacks the pentadecyl chain and hydrazide group.
2-(2,4,6-Trichlorophenoxy)propanoic acid: Similar structure but lacks the hydrazide group.
2-(2,4,6-Trichloro-3-pentadecylphenoxy)acetic acid: Similar structure but has an acetic acid moiety instead of propanoic acid.
Uniqueness
2-(2,4,6-Trichloro-3-pentadecylphenoxy)propanoic acid hydrazide is unique due to the presence of both the long pentadecyl chain and the hydrazide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
111254-02-5 |
|---|---|
Molecular Formula |
C24H39Cl3N2O2 |
Molecular Weight |
493.9 g/mol |
IUPAC Name |
2-(2,4,6-trichloro-3-pentadecylphenoxy)propanehydrazide |
InChI |
InChI=1S/C24H39Cl3N2O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-20(25)17-21(26)23(22(19)27)31-18(2)24(30)29-28/h17-18H,3-16,28H2,1-2H3,(H,29,30) |
InChI Key |
XVAGQXWZZCRVIW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC1=C(C(=C(C=C1Cl)Cl)OC(C)C(=O)NN)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


